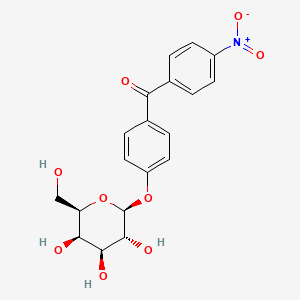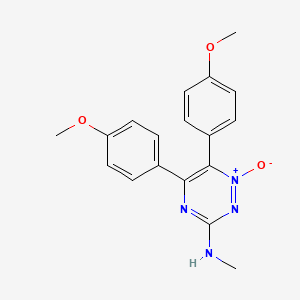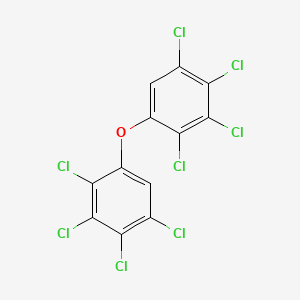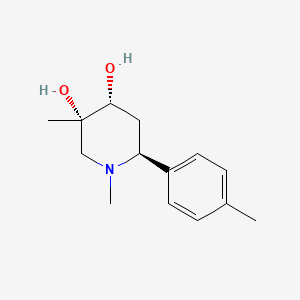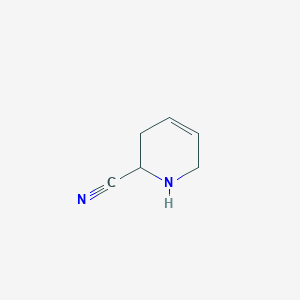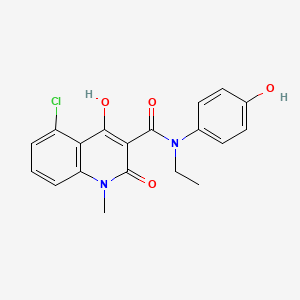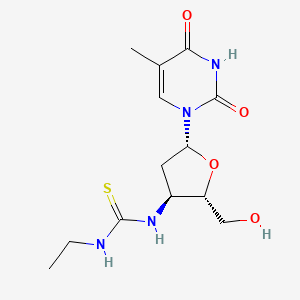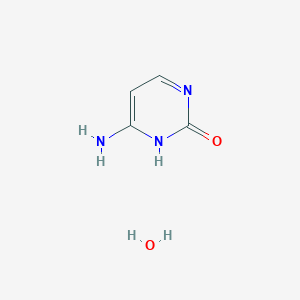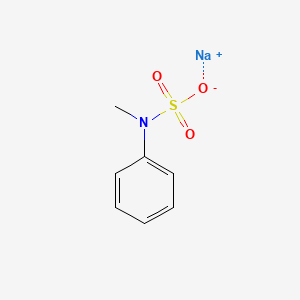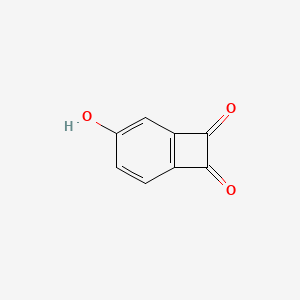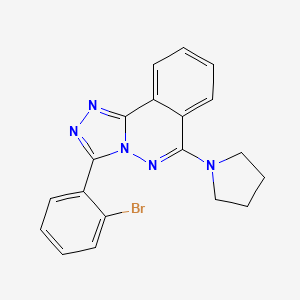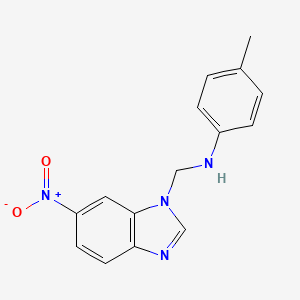
1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro- is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro- typically involves the following steps:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Methanamine Group: This step involves the reaction of the benzimidazole core with formaldehyde and an amine source.
N-(4-methylphenyl) Substitution: This can be done through a nucleophilic substitution reaction using 4-methylphenyl halide.
Nitration: The final step involves the nitration of the compound using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-1-methanamine: Lacks the N-(4-methylphenyl)-6-nitro- substitution.
N-(4-methylphenyl)-6-nitrobenzimidazole: Lacks the methanamine group.
Uniqueness
1H-Benzimidazole-1-methanamine, N-(4-methylphenyl)-6-nitro- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
103248-25-5 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-methyl-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C15H14N4O2/c1-11-2-4-12(5-3-11)16-9-18-10-17-14-7-6-13(19(20)21)8-15(14)18/h2-8,10,16H,9H2,1H3 |
InChI Key |
AEZJLJOBJAUMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


